N-BENZYL-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE

Description

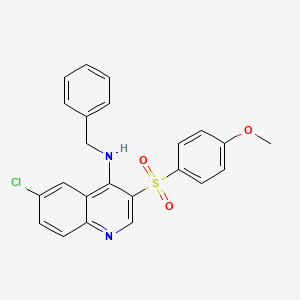

N-Benzyl-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a quinoline-derived compound featuring a chlorine atom at position 6, a 4-methoxybenzenesulfonyl group at position 3, and a benzylamino substituent at position 2. The quinoline core provides a planar aromatic system, while the sulfonyl and methoxy groups contribute to electronic modulation and hydrogen-bonding capacity.

Properties

IUPAC Name |

N-benzyl-6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S/c1-29-18-8-10-19(11-9-18)30(27,28)22-15-25-21-12-7-17(24)13-20(21)23(22)26-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQISXKBKDKDSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Chloro Substituent: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Sulfonylation with Methoxybenzenesulfonyl Chloride: The final step involves the sulfonylation of the quinoline derivative with methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of quinoline derivatives with new substituents replacing the chloro group.

Scientific Research Applications

N-BENZYL-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural and physicochemical differences between the target compound and analogous quinoline derivatives:

Key Comparisons

A. Substituent Effects on Lipophilicity and Solubility

- Target vs. However, the unsubstituted benzyl in the target offsets this, likely resulting in comparable logP (~4.6–5.0 estimated). In contrast, ’s 4-methoxybenzyl group reduces lipophilicity but lacks the sulfonyl methoxy’s electronic effects .

- Trifluoromethyl () : The CF₃ group in ’s compound significantly increases electronegativity and metabolic stability but may reduce solubility due to its hydrophobic nature .

B. Electronic and Steric Influences

- Chlorine vs. Bromine (Target vs. ) : The target’s 6-Cl substituent is smaller and less polarizable than bromine in ’s compounds. This may reduce steric hindrance in binding pockets while maintaining electron-withdrawing effects. Bromine’s larger size could enhance hydrophobic interactions but increase molecular weight .

- Sulfonyl vs. Acrylamide (Target vs. ): The target’s sulfonyl group acts as a strong hydrogen-bond acceptor, whereas ’s acrylamide provides both donor and acceptor sites, enabling broader interaction profiles .

C. Functional Group Implications

- Amino vs. Benzylamino (Target vs. ): ’s 4-amino group (4k) offers hydrogen-bond donor capacity, contrasting with the target’s benzylamino group, which prioritizes lipophilicity over polarity. This difference could influence target selectivity in biological systems .

- Ester vs. Sulfonyl ( vs. Target) : The ester in introduces hydrolytic vulnerability, whereas the target’s sulfonyl group is more stable under physiological conditions, favoring prolonged activity .

Biological Activity

N-Benzyl-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the synthesis, biological properties, and research findings related to this compound.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step processes that include the formation of the quinoline core followed by the introduction of the benzyl and sulfonamide groups. The structural characterization can be performed using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the molecular structure and purity of the compound.

Table 1: Synthetic Route Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-Methoxybenzenesulfonyl chloride + amine | Formation of sulfonamide |

| 2 | Benzyl chloride + base | Introduction of benzyl group |

| 3 | Chlorination (e.g., SOCl2) | Formation of chloro derivative |

| 4 | Cyclization (if applicable) | Formation of quinoline structure |

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. This compound has shown activity against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis.

Anticancer Properties

Quinoline derivatives are recognized for their anticancer activity. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, likely through the activation of caspases and modulation of apoptotic pathways.

Neuroprotective Effects

Recent investigations highlight the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress-induced neuronal damage.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Protects neurons from oxidative stress |

Case Study 1: Antimicrobial Evaluation

In a study evaluating antimicrobial efficacy, this compound displayed significant inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL. This suggests potential for development as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound reduced cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies indicated that this effect was mediated through the activation of intrinsic apoptotic pathways.

4. Future Directions and Research Opportunities

Given the promising biological activities exhibited by this compound, further research is warranted to explore:

- Mechanistic Studies : Elucidating the precise mechanisms underlying its biological effects.

- In Vivo Studies : Assessing efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.